4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol is an organic compound with the molecular formula C14H14O2S This compound features a phenolic structure with a sulfanyl group attached to the 2-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol typically involves the reaction of 2-hydroxythiophenol with 3,5-dimethylphenol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol: Unique due to its specific substitution pattern and combination of functional groups.
4-{[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Contains similar phenolic and sulfanyl groups but with additional substituents.
N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Features a similar phenolic structure with different substituents.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61320-56-7 |
---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)sulfanyl-3,5-dimethylphenol |
InChI |
InChI=1S/C14H14O2S/c1-9-7-11(15)8-10(2)14(9)17-13-6-4-3-5-12(13)16/h3-8,15-16H,1-2H3 |
InChI Key |
ZHRYXPZBOXFRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC2=CC=CC=C2O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.